Home > Products > Screening Compounds P22916 > N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide - 745047-53-4

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide

Catalog Number: EVT-344710
CAS Number: 745047-53-4
Molecular Formula: C18H21N3O4
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N1-(2, 4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl) ethyl)oxalamide belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. N1-(2, 4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl) ethyl)oxalamide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N1-(2, 4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl) ethyl)oxalamide is primarily located in the cytoplasm. N1-(2, 4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl) ethyl)oxalamide has a meaty and savory taste.
Source and Classification

This compound is categorized under food additives, specifically as a flavoring agent. It has received regulatory attention from organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has assigned it a JECFA number of 1768 . The compound is also listed with the FEMA number 4233, indicating its recognition in the flavor industry .

Synthesis Analysis

The synthesis of N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide involves several critical steps:

  1. Starting Materials: The synthesis typically begins with 2,4-Dimethoxybenzylamine hydrochloride and ethyl chlorooxoacetate or ethyl 2-((2,4-dimethoxybenzyl)amino)-2-oxoacetate as key reagents .
  2. Reaction Conditions: The reactions are conducted under controlled conditions, often requiring specific temperatures and solvents to facilitate the formation of the oxalamide bond.
  3. Procedure: The process generally includes:
    • Reacting 2,4-Dimethoxybenzylamine with ethyl chlorooxoacetate to form an intermediate.
    • Further reacting this intermediate with 2-Pyridylethylamine to yield the final product.
    • Purification steps such as recrystallization may be employed to isolate the desired compound .

The detailed reaction mechanism typically involves nucleophilic substitution reactions where the amine groups react with electrophilic carbon centers in the presence of suitable catalysts or bases.

Molecular Structure Analysis

The molecular structure of N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide can be described as follows:

  • Functional Groups: The compound contains two distinct amine groups linked through an oxalamide moiety. The presence of the dimethoxybenzyl group contributes to its aromatic character.
  • 3D Structure: The structure can be visualized using computational chemistry software that models its spatial arrangement based on steric and electronic factors.
  • Chemical Bonding: Analysis shows that the compound features hydrogen bonding capabilities due to its amide groups, which can influence its solubility and reactivity in various environments .
Chemical Reactions Analysis

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide participates in several chemical reactions:

  • Hydrolysis: Under acidic or basic conditions, the oxalamide bond can undergo hydrolysis, leading to the release of the respective amines.
  • Decomposition: At elevated temperatures or under extreme pH conditions, the compound may decompose into simpler aromatic compounds and amines.
  • Reactivity with Electrophiles: The nitrogen atoms in the amine groups are nucleophilic and can react with various electrophiles, making this compound versatile for further chemical modifications.
Mechanism of Action

The mechanism of action for N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide primarily relates to its role as a flavor enhancer:

  • Taste Modulation: It interacts with taste receptors in the oral cavity, enhancing umami flavors and masking undesirable tastes associated with certain food products.
  • Synergistic Effects: When combined with other flavor compounds like monosodium glutamate, it can amplify savory notes without contributing off-flavors .
Physical and Chemical Properties Analysis

Key physical and chemical properties of N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide include:

  • Melting Point: 123–124 °C
  • Density: Approximately 1.202 g/cm³
  • pKa Value: Predicted at about 12.11, indicating basic characteristics that may influence solubility in aqueous solutions.
  • LogP (Partition Coefficient): Approximately 1.58 suggests moderate lipophilicity which can affect bioavailability in biological systems .
Applications

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide finds applications in various fields:

  • Food Industry: Primarily used as a flavor enhancer to improve savory profiles in food products.
  • Pharmaceuticals: Potentially explored for therapeutic applications due to its structural properties that may influence biological activity.
  • Research: Utilized in biochemical studies to understand flavor modulation mechanisms and receptor interactions .

Properties

CAS Number

745047-53-4

Product Name

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide

IUPAC Name

N'-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C18H21N3O4/c1-24-15-7-6-13(16(11-15)25-2)12-21-18(23)17(22)20-10-8-14-5-3-4-9-19-14/h3-7,9,11H,8,10,12H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

HETCYFFYGYGQSP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=N2)OC

Solubility

Soluble in non-polar organic solvents; insoluble in water
Sparingly soluble (in ethanol)

Synonyms

N1-(2,4-DIMETHOXYBENZYL)-N2-(2-PYRIDIN-2-YL)ETHYL)OXALAMIDE;EthanediaMide, N-[(2,4-diMethoxyphenyl)Methyl]-N'-[2-(2-pyridinyl)ethyl]-

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=N2)OC

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